molecular formula C20H24N2O B1683109 Tetraphyllicine CAS No. 509-38-6

Tetraphyllicine

Cat. No.: B1683109
CAS No.: 509-38-6
M. Wt: 308.4 g/mol
InChI Key: VBEQZFNVRMPLSM-MVVFEDHTSA-N
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Description

Tetraphyllicine is a complex organic compound classified as a miscellaneous alkaloid with the molecular formula C20H24N2O and a molecular weight of 308.43 g/mol . Its chemical structure is defined by an octahydro-5H-6,10:11,12a-dimethanoindolo[3,2-b]quinolizin core, also described as an octaazadecane derivative . The compound is assigned the CAS Registry Number 509-38-6 . As a supplier, we provide high-purity this compound to support advanced chemical research and investigative studies. Given its intricate polycyclic structure, which shares features with other pharmacologically active alkaloids, this compound may be of significant interest for researchers investigating structure-activity relationships, novel synthetic pathways, and potential biological interactions in vitro. This product is intended for laboratory research purposes only and is strictly not for use in humans, nor for any diagnostic, therapeutic, or veterinary applications. Researchers are encouraged to contact our scientific support team for specific application guidance and to request detailed technical data sheets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

509-38-6

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

(1R,9R,10S,12R,13E,16S,17S,18R)-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol

InChI

InChI=1S/C20H24N2O/c1-3-11-10-22-15-8-12(11)17-16(22)9-20(19(17)23)13-6-4-5-7-14(13)21(2)18(15)20/h3-7,12,15-19,23H,8-10H2,1-2H3/b11-3-/t12-,15-,16-,17-,18-,19+,20+/m0/s1

InChI Key

VBEQZFNVRMPLSM-MVVFEDHTSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O

Canonical SMILES

CC=C1CN2C3CC1C4C2CC5(C3N(C6=CC=CC=C65)C)C4O

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tetraphyllicine

Origin of Product

United States

Natural Occurrence and Botanical Origins of Tetraphyllicine

Methods for Isolation from Biological Matrices

Chromatographic Purification Methodologies

The isolation and purification of tetraphyllicine from complex plant extracts often rely on various chromatographic techniques, which exploit differences in molecular properties to achieve separation. These methods are fundamental in natural product chemistry for obtaining compounds in their purest forms for structural elucidation and biological activity assessments tcmsp-e.com.

High-performance liquid chromatography (HPLC) is a widely employed and highly effective method for the purification of this compound and other alkaloids tcichemicals.comnih.gov. HPLC allows for precise separation due to its high resolution and sensitivity, making it suitable for both analytical and preparative scales. Column chromatography (CC) also plays a crucial role in the initial stages of purification, enabling the separation of crude extracts into fractions enriched with the target compound wikipedia.orgtcichemicals.com. Thin-layer chromatography (TLC) serves as a valuable tool for monitoring the progress of separation and for preliminary qualitative analysis of fractions tcmsp-e.comtcichemicals.com.

While specific parameters for this compound's chromatographic purification can vary significantly depending on the research protocol and the matrix, general principles involve optimizing stationary and mobile phases. For instance, reversed-phase HPLC, utilizing C18, C8, or RP-AmideC16 columns, is a promising approach for separating complex mixtures of similar compounds, as demonstrated in the context of tetracyclines nih.gov. The effectiveness of these methods is rooted in the differential interaction of molecules with the stationary phase and their mobility in the mobile phase, leading to their separation into distinct layers or peaks tcmsp-e.com.

Table 2: Common Chromatographic Methods for Alkaloid Purification

MethodPrincipleApplication in this compound PurificationKey Advantages
High-Performance Liquid Chromatography (HPLC)Differential partitioning between stationary and mobile phases under high pressurePrimary method for high-resolution purification tcichemicals.comnih.govHigh resolution, speed, quantitative analysis
Column Chromatography (CC)Adsorption/desorption to a solid stationary phaseInitial bulk separation and fractionation wikipedia.orgtcichemicals.comScalability, cost-effectiveness for crude extracts
Thin-Layer Chromatography (TLC)Differential migration on a thin layer of adsorbentMonitoring purification progress, qualitative analysis tcmsp-e.comtcichemicals.comSimplicity, rapid screening, low cost

Other Advanced Separation Approaches

Beyond conventional chromatography, advanced separation techniques offer enhanced capabilities for isolating this compound and other complex natural products, particularly for large-scale applications or when dealing with highly similar compounds.

Fast Centrifugal Partition Chromatography (FCPC) has been successfully applied for the large-scale separation of antipsychotic alkaloids, including those found in Rauvolfia tetraphylla L. fishersci.cathegoodscentscompany.com. This liquid-liquid chromatography technique avoids solid supports, minimizing irreversible adsorption and sample loss, which are common challenges with highly hydrophilic compounds fishersci.ca. FCPC can achieve high purities for alkaloids, with reported purities of 97% and 95.5% for 10-methoxytetrahydroalstonine and isoreserpiline, respectively, isolated from R. tetraphylla fishersci.ca.

Counter-current chromatography (CCC) is another sophisticated liquid-liquid partition technique that has been employed for the simultaneous separation of various natural compounds, such as triterpenoid (B12794562) saponins (B1172615) and flavonoid glycosides fishersci.ca. Its versatility makes it a valuable method for isolating diverse classes of compounds from complex natural matrices, suggesting its potential applicability to the separation of this compound and related alkaloids.

Biosynthetic Pathways and Precursor Studies of Tetraphyllicine

General Indole (B1671886) Alkaloid Biosynthesis Framework

Indole alkaloids constitute one of the largest classes of alkaloids, encompassing over 4100 known compounds, many of which exhibit significant physiological activity and medicinal value uni.lu. The universal biogenetic precursor for all indole alkaloids is the amino acid tryptophan uni.lunih.govfishersci.cadntb.gov.ua. The initial committed step in the biosynthesis of most indole alkaloids involves the decarboxylation of tryptophan to form tryptamine (B22526) uni.ludntb.gov.ua. Monoterpenoid indole alkaloids (MIAs), a prominent subclass, are often referred to as terpene indole or secologanin (B1681713) tryptamine alkaloids due to their mixed biogenesis from both tryptophan and a monoterpene unit uni.lu.

Role of Tryptophan and Secologanin in Monoterpene Indole Alkaloid Biogenesis

The biosynthesis of monoterpene indole alkaloids, including those of the ajmalan-sarpagine type, relies fundamentally on the condensation of two distinct precursors: tryptophan and secologanin fishersci.cawikipedia.org. Tryptophan provides the indole moiety, with its biosynthesis originating from chorismate via the shikimic acid pathway dntb.gov.uafishersci.se. Tryptophan decarboxylase (TDC) is the enzyme responsible for converting tryptophan into tryptamine, which is then transported to the cell vacuole for subsequent reactions fishersci.sewikipedia.org.

Secologanin contributes the monoterpene (C10 or C9) portion of the alkaloid skeleton fishersci.canih.gov. This secoiridoid monoterpene is synthesized from geranyl pyrophosphate (GPP) through the mevalonate (B85504) pathway (or the MEP pathway in plants) fishersci.senih.gov. The enzyme secologanin synthase facilitates the conversion of loganin (B1675030) to secologanin nih.gov. The pivotal step in MIA biogenesis is the Pictet-Spengler condensation reaction between tryptamine and secologanin, which occurs in a 1:1 ratio to yield strictosidine (B192452) ontosight.ainih.govfishersci.cawikipedia.orgwikipedia.org. This reaction marks the first committed step in the pathway and is catalyzed by the enzyme strictosidine synthase (STR) ontosight.ai.

Enzymatic Transformations and Intermediates

Strictosidine serves as the central precursor for the vast array of terpenoid indole alkaloids, estimated to be over 3,000 different compounds fishersci.cawikipedia.orgwikipedia.org. Following its formation, strictosidine undergoes deglucosylation by the enzyme strictosidine-β-D-glucosidase (SGD), resulting in the highly labile intermediate known as strictosidine aglycone. This aglycone is a crucial branching point, as it rapidly rearranges into various products that are channeled into different biosynthetic branches, leading to the diverse structures observed in MIAs. Further enzymatic steps, often involving NADPH-dependent reductases, facilitate the formation of various alkaloid classes, such as the heteroyohimbine alkaloids like ajmalicine.

Stereochemical Control in Biosynthetic Routes

Stereochemistry plays a critical role in determining the biological activity and pharmacological profiles of natural products. In MIA biosynthesis, strictosidine (possessing a 3S stereochemistry) is the central intermediate. The stereogenic centers within strictosidine, specifically at C-15, C-20, and C-21, are derived from the secologanin moiety, while the C-3 stereogenic center originates from the prochiral aldehyde carbon during the Pictet-Spengler condensation. Strictosidine synthase (STR) exhibits strict stereoselectivity, exclusively producing the 3S strictosidine and not its 3R epimer, vincoside.

While strictosidine glucosidase (SGD) can deglucosylate both strictosidine (3a) and vincoside (3b), it shows a significant preference for strictosidine (3a), with an 80-fold higher specificity constant (kcat/KM). A notable aspect of MIA biosynthesis is the inversion of C3 stereochemistry, which is essential for the synthesis of numerous 3R MIAs and oxindoles, including the antihypertensive drug reserpine. This inversion is mediated by a conserved oxidase-reductase pair: heteroyohimbine/yohimbine/corynanthe C3-oxidase (HYC3O) and C3-reductase (HYC3R). These enzymes, found across various plant families, demonstrate broad substrate promiscuity, contributing to the diversification of MIA structures. Furthermore, downstream esterases and deformylases can epimerize and modify the stereochemical configuration at C16 in sarpagan-type alkaloids.

Comparative Biosynthesis with Related Ajmalan-Sarpagine Alkaloids

Tetraphyllicine belongs to the ajmalan-sarpagine group of indole alkaloids, which are subclasses of the broader monoterpenoid indole alkaloid family ontosight.aifishersci.cawikipedia.org. These alkaloids share a common biosynthetic origin from strictosidine fishersci.cawikipedia.org. The sarpagine (B1680780) alkaloids, for instance, are characterized by a specific sarpagan ring system with established stereochemistry at C-3 (S), C-5 (R), and C-15 (R).

Key enzymes involved in the diversification of these alkaloids from the precursor geissoschizine include sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHS). SBEs from various plant species, such as Catharanthus roseus and Rauvolfia serpentina, have been shown to produce both 16S akuammidine (B1680586) aldehyde and 16R polyneuridine (B1254981) aldehyde diastereomers in varying ratios. Ajmalicine, a heteroyohimbine alkaloid structurally related to the ajmalan (B1240692) class, is synthesized from strictosidine through the action of strictosidine glucosidase wikipedia.org. Ajmaline, another prominent indole alkaloid, is also derived from this general pathway medchemexpress.com. The biosynthesis of other sarpagine-related alkaloids like vobasine (B1212131) similarly initiates from tryptophan and proceeds via strictosidine. This compound itself is found alongside other ajmalan- and sarpagine-type alkaloids in Rauvolfia species, suggesting shared or closely related biosynthetic routes within this plant genus la-medicca.comasianpubs.orgscielo.brnih.gov.

Deuterium-Labeled Compound Investigations in Pathway Elucidation

Deuterium-labeled compound investigations are a powerful tool in elucidating complex biochemical pathways by tracing the fate of specific atoms from precursors to final products. While direct detailed studies using deuterium (B1214612) labeling specifically for this compound's pathway were not found in the provided search results, such isotopic labeling experiments are routinely employed in the broader field of indole alkaloid biosynthesis. These studies are crucial for confirming the incorporation of precursors, identifying intermediates, and understanding rearrangement mechanisms that lead to the intricate structures of natural products. By introducing isotopically labeled precursors, researchers can track the atoms through the enzymatic cascade, providing definitive evidence for proposed biosynthetic routes and stereochemical transformations.

Advanced Structural Elucidation and Stereochemical Analysis of Tetraphyllicine

Spectroscopic Characterization Methodologies

The elucidation of Tetraphyllicine's complex structure heavily relies on a combination of spectroscopic techniques, each providing complementary information about its molecular architecture.

Mass Spectrometry (MS) Analysis

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of this compound, as well as providing characteristic fragmentation patterns that aid in structural assignment nih.govwikipedia.orgnih.govcdutcm.edu.cnnih.gov. The molecular formula of this compound is C₂₀H₂₄N₂O nih.govwikipedia.org. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the unambiguous determination of the molecular formula. For instance, this compound has a monoisotopic mass of 308.18887 Da nih.gov. In a study focusing on the structural characterization of monoterpene indole (B1671886) alkaloids in Rauwolfia species, this compound was identified, and its protonated molecular ion ([M+H]⁺) was observed at m/z 309.1970 (calculated 309.1958 for C₂₀H₂₅N₂O⁺) nih.gov. Furthermore, MS/MS analysis provides valuable fragmentation data, such as a characteristic fragment ion at m/z 254.1369 for this compound, which helps in piecing together the structural fragments wikipedia.org.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₂₀H₂₄N₂O nih.govwikipedia.org
Monoisotopic Mass308.18887 Da nih.gov
Protonated Molecular Ion ([M+H]⁺) (Observed)m/z 309.1970 nih.gov
Protonated Molecular Ion ([M+H]⁺) (Calculated)m/z 309.1958 (for C₂₀H₂₅N₂O⁺) nih.gov
Characteristic Fragment Ion (MS/MS)m/z 254.1369 wikipedia.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound, including its absolute configuration uni.luctdbase.orguni.lu. This technique involves diffracting X-rays through a crystal, and by analyzing the resulting diffraction pattern, a detailed electron density map can be generated, revealing the exact positions of atoms and their chemical bonds uni.luctdbase.orguni.lu. While specific crystallographic data for this compound was not explicitly detailed in the provided snippets, its structure, along with that of ajmalidine (B3037843) and rauvomitine, was a subject of investigation by C. Djerassi and his team in the mid-1950s nih.gov. Given the complexity and multiple chiral centers inherent in indole alkaloids like this compound, X-ray crystallography would be a crucial tool for unambiguously establishing its absolute stereochemistry nih.govnih.govnih.gov.

Conformational Analysis and Dynamics

Conformational analysis of complex polycyclic systems like this compound is essential for understanding their stability, reactivity, and biological interactions. The ajmalan (B1240692) skeleton, characteristic of this compound, possesses a rigid yet flexible framework due to its fused ring system and multiple chiral centers nih.gov. While specific detailed studies on the conformational dynamics of this compound were not explicitly provided in the search results, the importance of conformational analysis in elucidating the absolute stereochemistry of this class of alkaloids has been acknowledged mims.com. Such studies often involve a combination of experimental techniques, including variable-temperature NMR spectroscopy, and computational methods to explore the preferred three-dimensional arrangements of the molecule and the interconversion between different conformers.

Isomeric Forms and Their Structural Distinctions

The field of natural products, particularly alkaloids, is rich in isomeric forms, which can exhibit subtle yet significant differences in their biological activities and physical properties. This compound was initially isolated alongside another new alkaloid, tetraphyllin, from Rauwolfia tetraphylla, suggesting a close structural relationship or isomeric nature nih.govwikipedia.org. The distinction between such isomers often relies on a meticulous comparison of their spectroscopic data, particularly differences in chemical shifts in NMR spectra and variations in fragmentation patterns in mass spectrometry wikipedia.org. For instance, mass spectrometry can distinguish between positional isomers by observing characteristic fragment ions wikipedia.org. The potential for this compound to exist as or be related to other isomers within the ajmalan or yohimban (B1201205) alkaloid families, such as those discussed in the context of other Rauwolfia alkaloids, underscores the necessity of rigorous structural elucidation to differentiate between these closely related compounds guidetopharmacology.orgwikipedia.orgmims.comthegoodscentscompany.comtcichemicals.com.

Mechanistic Investigations of Tetraphyllicine S Pharmacological Activities

Anti-inflammatory Mechanism Research

While Rauwolfia tetraphylla extracts, which contain Tetraphyllicine, have been reported to possess anti-inflammatory properties, specific mechanistic research focusing solely on this compound's anti-inflammatory action pathways is not extensively detailed in the current literature. wikipedia.orgtcmsp-e.com The broader Rauwolfia genus is recognized for its traditional use in treating various ailments, some of which involve inflammatory processes, suggesting a potential role for its alkaloid constituents. However, direct studies delineating how this compound modulates inflammatory pathways, such as its effects on cytokine production, enzyme inhibition, or cellular signaling cascades, require further dedicated investigation.

Antimicrobial Action Pathways

Extracts from Rauwolfia tetraphylla and Rauwolfia serpentina, both sources of this compound, have demonstrated antimicrobial activity against a range of bacterial and fungal species. wikipedia.orgtcmsp-e.commims.comwikipedia.orgcore.ac.uk For instance, R. tetraphylla extracts have shown broad-spectrum antimicrobial effects against various bacterial species, and R. caffra extracts have been found to inhibit methicillin-resistant Staphylococcus aureus and Klebsiella pneumonia. tcmsp-e.comcore.ac.uk Additionally, antimicrobial activity against Aspergillus niger has been observed with R. tetraphylla extracts. tcmsp-e.com Despite these observations, the precise molecular mechanisms by which this compound itself exerts its antimicrobial effects, such as its specific targets within microbial cells (e.g., cell wall, membrane, protein synthesis, or metabolic pathways), are not explicitly elucidated in the provided research. Further studies are needed to pinpoint the direct antimicrobial action pathways of isolated this compound.

While Rauwolfia extracts containing this compound exhibit antibacterial activity, the specific mechanisms by which this compound inhibits bacterial growth have not been clearly defined in the available scientific literature. Research on antibacterial agents often details mechanisms such as interference with cell wall synthesis, inhibition of protein synthesis (e.g., by binding to ribosomal subunits), disruption of membrane function, or interference with nucleic acid synthesis or metabolic pathways. wikipedia.orgwikidata.orgguidetopharmacology.orgfishersci.cafishersci.canih.govnih.govnih.gov However, these detailed mechanisms are primarily attributed to well-known antibiotic classes like tetracyclines, which are distinct from this compound. The antibacterial effects observed in Rauwolfia extracts are likely due to the synergistic or individual actions of multiple alkaloids present, and the specific contribution and mechanism of this compound in bacterial growth inhibition remain areas for dedicated research.

Similar to its antibacterial properties, the antifungal activity of this compound is largely inferred from the observed effects of the Rauwolfia plant extracts from which it is isolated. Reports indicate that Rauwolfia tetraphylla extracts possess activity against fungi such as Aspergillus niger. tcmsp-e.com However, the specific modalities of this compound's antifungal action, such as its molecular targets or cellular processes it disrupts in fungal organisms, are not detailed in the current research. Elucidating these specific mechanisms would require further targeted investigations.

Potential Anticancer Mechanisms

This compound is a constituent of Rauwolfia species that have demonstrated potential anticancer activities. Extracts of Rauwolfia vomitoria, containing this compound, have shown potent antitumor activity and can synergize with carboplatin (B1684641) against ovarian cancer. wikipedia.org Similarly, Rauwolfia serpentina, another source of this compound, has exhibited antineoplastic potential and anticancer activity against cervical carcinoma (HeLa) cells. wikipedia.org

While the anticancer activities of individual alkaloids from Rauwolfia have been noted to be less studied compared to the whole extracts, general mechanisms for plant-derived anticancer compounds often involve cell cycle regulation and the induction of apoptotic pathways. wikipedia.orgwikipedia.org Apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical changes (e.g., decreased cell size, chromatin condensation), is a key tumor-suppressive pathway. wikipedia.org However, specific detailed mechanisms by which this compound alone exerts its anticancer effects, such as its direct molecular targets or its precise role in inducing apoptosis or regulating cell cycles, are not explicitly defined in the provided literature. The observed anticancer effects of Rauwolfia extracts are likely due to the complex interplay of various bioactive compounds, including this compound, and its specific contribution warrants further investigation.

Neurological and Psychotropic Activity Research

This compound is an alkaloid found in Rauwolfia species, which are historically recognized for their significant neurological and psychotropic effects. wikipedia.orgmims.comwikipedia.orgwikipedia.orgresearchgate.netnih.govnih.gov For instance, Rauwolfia serpentina has been used as one of the first neuroleptic compounds in medical history for conditions like paranoia and schizophrenia. mims.comwikipedia.org Rauwolfia tetraphylla is traditionally used for nervous disorders and insomnia. nih.gov

Direct research on this compound's specific neurological effects indicates its ability to energize muscular tissue. core.ac.uk Furthermore, extracts of Rauwolfia tetraphylla containing this compound have demonstrated antipsychotic activity in animal models, suggesting an influence on central nervous system functions. wikipedia.orgnih.gov This antipsychotic activity has been linked to the modulation of neurotransmitter systems, particularly dopaminergic and serotonergic receptors. wikipedia.orgnih.govwikipedia.org

Research into the psychotropic effects of Rauwolfia extracts, which contain this compound, has explored their interaction with dopaminergic receptors. Specifically, the methanolic extract of Rauwolfia tetraphylla has shown significant antipsychotic activity by affecting dopamine (B1211576) D2 and serotonin (B10506) 5HT2A receptors, as evidenced by its activity on the binding of radioligands like 3H-spiperone and 3H-Ketanserin. wikipedia.org This activity was attributed to the presence of various bioactive substances within the extract, distinct from reserpine. wikipedia.org

Serotonergic Receptor (5HT2A) Interactions

The 5-hydroxytryptamine 2A (5-HT2A) receptor is a G protein-coupled receptor (GPCR) that plays a significant role in various central nervous system functions, including cognition and mood, and is a primary target for both hallucinogenic and antipsychotic drugs. wikipedia.orgnih.govmdpi.comsygnaturediscovery.com Activation of this receptor is associated with enhanced cognition and hallucinogenic effects, while antagonists can exhibit antipsychotic and antidepressant properties. wikipedia.orgnih.gov Dysregulation of 5-HT2A receptor function has been implicated in psychiatric disorders such as depression, schizophrenia, and drug addiction. wikipedia.orgnih.gov

Other Neurotransmitter System Modulations

Neurotransmitters are crucial chemical messengers that facilitate communication between neurons, influencing a wide array of physiological and psychological processes. britannica.com Their modulation can impact various functions, and imbalances are associated with numerous neurological and psychiatric disorders. britannica.comexplorationpub.comnih.gov Common neurotransmitter systems include those involving dopamine, glutamate, GABA, acetylcholine (B1216132), and norepinephrine, among others. britannica.comnih.govfrontiersin.orgwikipedia.org

Despite the known pharmacological activities of the plants from which this compound is isolated, specific mechanistic investigations detailing the direct modulation of other neurotransmitter systems by isolated this compound are not extensively reported in the available research. The precise effects of this compound on the synthesis, release, reuptake, or receptor binding of neurotransmitters beyond the indirect context of 5HT2A interactions remain to be thoroughly investigated.

Enzyme Modulation Studies

Enzymes are vital biological catalysts that regulate nearly all biochemical processes in living organisms. biorxiv.org Modulating enzyme activity through inhibition or activation is a common strategy in drug discovery for treating various diseases. biorxiv.org

Anticholinesterase Activity Investigations

Anticholinesterase activity involves the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE), which are responsible for breaking down the neurotransmitter acetylcholine. ms-editions.clnih.govmazums.ac.ir Inhibition of these enzymes leads to an increase in acetylcholine levels, a strategy employed in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov

While this compound is isolated from Rauvolfia serpentina, a plant from which other compounds, such as 3-epi-α-yohimbine (referred to as "Compound 11"), have shown moderate anticholinesterase activity (IC50 value of 15.58 μM), specific experimental data confirming the anticholinesterase activity of isolated this compound itself, including IC50 values, has not been identified in the current search results. [2, 3, 7, 10 from initial search, 12 from initial search] Research on the anticholinesterase potential of this compound as a single compound is needed to ascertain its direct role in this enzymatic modulation.

Other Enzymatic Target Engagements

Beyond cholinesterases, other enzymes represent potential pharmacological targets. For instance, aldose reductase (AR) is an enzyme in the polyol pathway implicated in the development of diabetic complications. [5, 12, 16 from initial search] Inhibitors of aldose reductase are explored for their therapeutic potential in managing these complications. [5, 12, 16 from initial search, 17, 22]

A computational screening study of molecules from Rauvolfia serpentina identified this compound as a potential inhibitor of aldose reductase. [16 from initial search] However, experimental in vitro or in vivo studies validating this predicted inhibitory activity for isolated this compound against aldose reductase or other specific enzymatic targets were not found in the reviewed literature. Further experimental validation is necessary to confirm and characterize any such enzymatic engagements.

Cellular and Molecular Target Identification

Understanding the specific cellular and molecular targets of a compound is fundamental to elucidating its mechanism of action and therapeutic potential. This involves identifying the proteins, enzymes, receptors, or cellular pathways with which the compound directly interacts. Techniques such as surface plasmon resonance (SPR) and radioligand binding assays are commonly employed to characterize molecular interactions and binding affinities. medchemexpress.comnih.govmdpi.comnih.govnanotempertech.comcontractlaboratory.com

This compound has been noted for its spatial distribution within the epidermis of Rauvolfia serpentina roots, suggesting studies on its localization within plant tissues. [14 from initial search] While the plants containing this compound exhibit various biological activities, including potential anticancer effects and cytotoxic activity against cancer cell lines (e.g., Hela cells by Rauwolfia serpentina extract), direct and detailed investigations into the specific cellular and molecular targets of isolated this compound, or its precise involvement in cellular processes like apoptosis, are not extensively detailed in the current scientific literature. [2, 4, 10, 11, 14 from initial search, 22 from initial search] The mechanisms by which this compound might exert its reported or implied biological activities at a cellular or molecular level require further dedicated research.

Synthetic Methodologies and Chemical Modifications of Tetraphyllicine and Analogues

Strategies for Total Synthesis of Tetraphyllicine and Related Alkaloids

Metal-catalyzed reactions are indispensable tools in organic synthesis, particularly for the construction of complex natural products and their analogues. Transition metals are widely utilized due to their ability to access a range of oxidation states, facilitating diverse bond-forming processes crucial for assembling intricate molecular frameworks libretexts.org. Examples of such reactions relevant to complex alkaloid synthesis include:

Suzuki-Miyaura cross-coupling reactions: These reactions are widely employed for forming carbon-carbon bonds, particularly between aryl or vinyl halides/pseudohalides and organoboron compounds, enabling the construction of complex biaryl systems uni.lu.

Asymmetric copper-catalyzed conjugate reduction: This method allows for the stereoselective reduction of α,β-unsaturated esters, including those with β-heteroatoms, leading to the asymmetric synthesis of various amino acid derivatives uni.lu.

Nickel/Iridium photoredox dual catalysis: This approach has been shown to facilitate critical C-C bond formation, even in the presence of basic sites like pyridine (B92270), which often inhibit classical cross-coupling reactions youtube.com.

Molybdenum-alkylidyne catalyzed alkyne metathesis: This reaction is effective for ring-closing alkyne metathesis, even with unhindered basic groups present, contributing to the formation of complex macrocyclic structures youtube.com.

These metal-catalyzed transformations provide powerful means to introduce complexity and stereocontrol into synthetic routes towards the polycyclic systems characteristic of alkaloids.

Radical chemistry has emerged as a potent and versatile strategy in organic synthesis, offering unique pathways for the construction of carbocycles, heterocycles, and natural products github.ionih.gov. These reactions often proceed under mild conditions, allowing for the tolerance of various sensitive functional groups github.iouni-freiburg.denih.gov. Key aspects and applications include:

Intramolecular radical cyclization: This approach is highly effective for forming cyclic systems, including spirocyclic compounds and the complex polycyclic cores found in many natural products github.ionih.gov.

Radical cross-coupling: This methodology facilitates the formation of carbon-carbon bonds from various precursors, including those involving enzymatic oxidation wmcloud.org.

Photo-mediated radical generation: Light-driven processes can efficiently generate radical species, enabling diverse transformations nih.gov.

A notable application in the synthesis of related indole (B1671886) alkaloids involves iridium complex mediated radical addition to construct the aspidofractine (B1213757) framework, a structural feature found in Kopsaporine-related alkaloids nih.gov. This highlights the utility of radical chemistry in fusing complex ring systems within alkaloid synthesis.

Enantioselective organocatalysis, utilizing small organic molecules as catalysts, has become a significant and complementary approach to metal-catalyzed and biocatalytic transformations for synthesizing chiral molecules with high enantiomeric purity nih.govropensci.orgresearchgate.net. Its advantages include operational simplicity, ready availability of catalysts, and often lower toxicity nih.gov. Organocatalysts are proficient in forming various bonds, including C-C, C-N, and C-O bonds, with high stereoselectivity ropensci.orgresearchgate.net.

In the context of monoterpenoid indole alkaloids, which include this compound and its analogues, enantioselective organocatalysis has been successfully employed. For instance, a one-pot organocatalyzed asymmetric Michael addition/Pictet-Spengler reaction has been developed for the divergent synthesis of naucleamides, a class of monoterpenoid indole alkaloids nih.gov. This showcases the power of organocatalysis in building the complex and stereochemically rich scaffolds characteristic of these natural products.

Multicomponent reactions (MCRs), also known as one-pot reactions, are highly efficient synthetic methodologies where three or more starting materials react in a single vessel to form a product that incorporates substantial portions of all components nih.govnih.govebi.ac.ukbiorxiv.org. This approach offers significant advantages, including high atom economy, reduced waste generation, and fewer synthetic steps compared to traditional linear syntheses nih.govnih.govbiorxiv.org.

MCRs are particularly valuable for generating molecular diversity and structural complexity, making them a powerful tool in the synthesis of biologically active molecules and heterocyclic scaffolds nih.govnih.govplantaedb.com. Well-known examples of MCRs include the Ugi, Passerini, Biginelli, and Hantzsch reactions, each contributing to the rapid and efficient construction of diverse organic compounds nih.govebi.ac.ukbiorxiv.org. While specific MCRs directly applied to the total synthesis of this compound are not extensively documented, the principles of MCRs are highly relevant for developing concise and efficient routes to complex natural products and their analogues.

Semisynthetic Derivatization for Structural Exploration

Semisynthetic derivatization involves the chemical modification of naturally occurring compounds to create new analogues with potentially enhanced biological activities or improved physicochemical properties nih.gov. This strategy is crucial for structural exploration, allowing chemists to systematically vary parts of a natural product's scaffold to understand structure-activity relationships and optimize therapeutic potential nih.gov.

A direct example of semisynthetic derivatization involving this compound is its acetylation. This compound can be acetylated using reagents such as acetic acid in pyridine to yield derivatives like [3-acetyl]-vinorine. This type of modification allows for the exploration of how changes to specific functional groups, such as hydroxyl groups, impact the compound's properties or its conversion into other related natural products.

Green Chemistry Principles in this compound Synthesis

The application of Green Chemistry principles is increasingly vital in the synthesis of complex chemical compounds, including natural products like this compound and its analogues. Green Chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, promoting environmental sustainability and human health. The twelve principles of Green Chemistry provide a framework for achieving these goals.

For the synthesis of this compound and related alkaloids, these principles guide the development of more sustainable routes:

Prevention of Waste: Designing synthetic routes that minimize or eliminate waste generation is paramount, moving beyond simply treating waste after it's created.

Atom Economy: Maximizing the incorporation of all starting materials into the final product reduces waste and improves efficiency. Multicomponent reactions, for instance, inherently offer high atom economy nih.govbiorxiv.org.

Less Hazardous Chemical Syntheses: Prioritizing the use and generation of substances with low or no toxicity to humans and the environment.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances (e.g., solvents, separation agents) or ensuring they are innocuous and recyclable.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements.

Catalysis: Utilizing catalytic reagents, which are superior to stoichiometric reagents due to their efficiency and selectivity, is a key principle. Many of the advanced synthetic strategies discussed, such as metal-catalyzed reactions and organocatalysis, exemplify this principle.

Reduce Derivatives: Minimizing unnecessary derivatization steps (e.g., protection/deprotection) to reduce reagent use and waste.

While specific, detailed green chemistry applications solely focused on this compound's synthesis may not be widely published, the general principles of green chemistry are increasingly integrated into the design and optimization of synthetic routes for complex natural products, aiming for more environmentally benign and economically viable production methods.

Stereoselective Synthesis of this compound Isomers

Information directly detailing the stereoselective total synthesis of this compound isomers is limited in the current scientific literature. Complex indole alkaloids, to which this compound belongs, often possess multiple chiral centers, making their stereoselective synthesis a significant challenge in organic chemistry.

However, the application of these specific stereoselective methodologies directly to the total synthesis of this compound or its various isomers is not detailed in the examined sources. The natural abundance of this compound may lead research efforts to focus more on its isolation and subsequent chemical modifications rather than its complete de novo synthesis.

Development of Novel Synthetic Pathways

The development of novel synthetic pathways for this compound, especially for its total synthesis, is not a prominent area of research described in the current search results. Research often highlights the use of this compound as a starting material for the generation of novel and potentially pharmaceutically significant derivatives, indicating a focus on chemical modifications of the existing natural product rather than establishing entirely new routes to it.

Structure Activity Relationship Sar Studies of Tetraphyllicine Analogues

Systematic Modification of the Ajmalan (B1240692) Skeleton

Tetraphyllicine possesses an ajmalan skeleton, a complex 20-carbon alkaloid framework composed of six rings and seven chiral centers. researchgate.net The ajmalan family of alkaloids is known for a diverse range of pharmacological properties, including anti-inflammatory, antimicrobial, and cardiovascular effects. ontosight.ai The biosynthesis of ajmalan-type alkaloids often involves transformations from sarpagan-type alkaloids, with specific enzymes, such as sarpagan bridge enzyme (SBE) and vinorine (B1233521) synthase, playing roles in modifying pathway intermediates. researchgate.netnih.govnih.gov These biosynthetic pathways indicate that the ajmalan skeleton is amenable to various structural alterations.

While detailed systematic modification studies focusing solely on this compound analogues with quantified activity changes are limited in publicly available literature, general principles derived from other ajmalan alkaloids apply. Modifications to different parts of the ajmalan nucleus, including the substitution pattern and stereochemistry, are known to significantly influence their interaction with biological receptors and enzymes, thereby affecting their therapeutic potential. ontosight.ai For instance, the antiarrhythmic alkaloid ajmaline, also an ajmalan derivative, has been extensively studied for its mechanism of action, which involves ion channel blockade. wikipedia.org This suggests that similar structural elements or modifications within the ajmalan core of this compound could impart or alter specific biological activities.

One specific instance of this compound's activity has been reported: this compound (identified as compound 19 in one study) demonstrated potent inhibitory activity against A549 lung cancer cells with an IC50 value of 13.1 μM. researchgate.net This finding highlights a specific biological effect linked to the compound's inherent structure.

Identification of Pharmacophore Features

Pharmacophore features represent the essential steric and electronic characteristics of a molecule required for its optimal interaction with a specific biological target to trigger a biological response. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic groups (HY), aromatic rings (AR), and charged groups. nih.gov

Influence of Stereochemistry on Biological Interactions

The stereochemistry, or the three-dimensional arrangement of atoms in space, is of paramount importance for the biological activity of this compound. ontosight.ai this compound's stereochemistry is precisely defined, including a (17R,19E) configuration. ontosight.ai

In biological systems, enzymes, receptors, and other macromolecules are inherently chiral and often exhibit stereospecificity, meaning they interact preferentially with one stereoisomer over another. scispace.comnih.govtaylorfrancis.comnih.gov This stereospecificity can lead to vastly different biological activities, pharmacokinetics, and toxicological profiles between enantiomers or diastereomers of a chiral drug. researchgate.netnih.govnih.gov For example, one enantiomer might be therapeutically active, while its mirror image could be inactive, or even contribute to undesirable effects. nih.gov This "lock and key" or "hand in glove" principle underscores why the precise spatial orientation of functional groups in this compound is crucial for its interaction with its biological targets. nih.gov

Studies on other chiral natural products have demonstrated that natural isomers often exhibit superior potency, and stereoselective uptake mechanisms can further enhance their biological activity. nih.gov This principle is directly applicable to this compound, implying that its specific (17R,19E) configuration is vital for its observed biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes mathematical relationships between the chemical structures of compounds and their biological activities. google.comscience.gov QSAR models utilize numerical representations of molecular structures, known as molecular descriptors (e.g., physicochemical properties, topological indices, electronic properties), and statistical algorithms (such as multiple linear regression, partial least squares, artificial neural networks, random forest, or support vector machines) to predict the activity of new chemicals. nih.govgoogle.commdpi.comyoutube.comscielo.brplos.org

While specific QSAR models developed for this compound itself are not widely reported in the current literature, the principles of QSAR are highly relevant for the broader class of ajmalan alkaloids. QSAR studies can help in:

Predicting Activity : Estimating the biological activity of novel this compound analogues before their synthesis and experimental testing. google.comcollaborativedrug.com

Identifying Key Descriptors : Pinpointing which specific structural or physicochemical properties of this compound and its derivatives are most influential in determining their biological activity. nih.gov

Guiding Design : Informing the rational design of new analogues with improved potency or selectivity by suggesting optimal modifications. collaborativedrug.com

The application of QSAR to ajmalan alkaloids, including this compound, would involve compiling a dataset of this compound analogues with measured biological activities, calculating a comprehensive set of molecular descriptors for each compound, and then employing statistical or machine learning techniques to build predictive models. These models could then be validated and used to explore the chemical space around this compound for compounds with enhanced therapeutic profiles. plos.orgnih.gov

Analytical Chemistry Approaches in Tetraphyllicine Research

Chromatographic Techniques for Purity and Quantification

Chromatography is the cornerstone for isolating and quantifying tetraphyllicine from its natural source. The choice of technique depends on the analytical goal, whether it is for preparative isolation or for precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of indole (B1671886) alkaloids from Rauwolfia tetraphylla. Although specific methods dedicated exclusively to this compound are not prevalent, reversed-phase HPLC methods have been developed for the simultaneous quantification of several antipsychotic indole alkaloids in this plant, which would include this compound.

A typical HPLC method for the analysis of Rauwolfia alkaloids, which would be applicable to this compound, would involve a C18 column with a gradient elution system. The mobile phase often consists of an aqueous component (like a phosphate (B84403) buffer or water with additives like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, as indole alkaloids, including this compound, exhibit characteristic UV absorbance.

Table 1: Illustrative HPLC Parameters for Indole Alkaloid Analysis in Rauwolfia Species

Parameter Typical Value/Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: 0.01M Phosphate Buffer (pH 3.5)
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm

| Column Temperature | 30°C |

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and efficient method for the simultaneous analysis of multiple samples, making it suitable for fingerprinting the alkaloid profile of Rauwolfia tetraphylla and for the quantification of its constituents, including this compound.

For the analysis of indole alkaloids, silica (B1680970) gel 60 F254 HPTLC plates are commonly used. The separation is achieved using a suitable mobile phase, which for these alkaloids is often a mixture of a non-polar solvent, a moderately polar solvent, and an acid or base to improve the separation of the basic alkaloid compounds. Post-chromatographic derivatization with reagents like Dragendorff's reagent can be used for the visualization and specific detection of alkaloids. Densitometric scanning is then employed for quantification.

Table 2: Representative HPTLC Method for Indole Alkaloids in Rauwolfia tetraphylla

Parameter Typical Value/Condition
Stationary Phase HPTLC plates silica gel 60 F254
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v)
Application Bandwise with an automated applicator
Development In a twin-trough chamber saturated with mobile phase
Derivatization Dragendorff's reagent (for visualization)

| Detection | Densitometric scanning at a specific wavelength (e.g., 268 nm) |

Advanced Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. The foundational work on the structure of this compound utilized these methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV spectrum of this compound in ethanol (B145695) shows absorption maxima (λmax) at 226 nm and 284 nm, with a shoulder at 292 nm. This spectrum is characteristic of the indole chromophore present in the molecule.

Infrared (IR) Spectroscopy : The infrared spectrum provides information about the functional groups present in this compound. Key absorptions are typically observed for N-H and C-H stretching, as well as carbonyl groups if present in the specific structure of the alkaloid.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are powerful tools for the detailed structural analysis of this compound, allowing for the assignment of all proton and carbon signals in the molecule.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. This information is crucial for confirming the molecular formula and for structural elucidation. Often coupled with a chromatographic system (e.g., HPLC-MS), it provides high sensitivity and selectivity for the detection and quantification of the alkaloid.

Table 3: Summary of Spectroscopic Data for this compound

Spectroscopic Technique Key Findings/Data
UV-Vis (Ethanol) λmax: 226 nm, 284 nm; shoulder at 292 nm
IR Characteristic absorptions for indole alkaloid functional groups
NMR Provides detailed structural information for proton and carbon framework

| MS | Determines molecular weight and fragmentation pattern |

Method Development for Trace Analysis in Complex Matrices

The quantification of this compound at trace levels, for instance in biological fluids or in plant tissues with low alkaloid content, necessitates the development of highly sensitive and selective analytical methods. Such methods often involve a combination of efficient sample preparation techniques and advanced instrumentation.

Method development for trace analysis typically focuses on:

Sample Pre-concentration : Techniques such as solid-phase extraction (SPE) are employed to concentrate the analyte from a large volume of a complex matrix and to remove interfering substances.

Highly Sensitive Detection : The use of mass spectrometry, particularly tandem mass spectrometry (MS/MS), coupled with liquid chromatography (LC-MS/MS) is the gold standard for trace analysis due to its exceptional sensitivity and selectivity.

Optimization of Chromatographic Conditions : Fine-tuning the HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) parameters, such as the mobile phase composition, gradient profile, and column chemistry, is crucial to achieve the necessary separation from matrix components and to enhance the signal-to-noise ratio for the analyte.

Validation of Analytical Methods for Robustness and Reproducibility

For any analytical method to be considered reliable, it must undergo a thorough validation process. The validation of an analytical method for this compound would follow the guidelines established by regulatory bodies, ensuring its suitability for its intended purpose. The key validation parameters include:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Range : The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Key Parameters for the Validation of an Analytical Method for this compound

Validation Parameter Description
Specificity No interference from other alkaloids or matrix components.
Linearity A high correlation coefficient (r² > 0.99) over a defined concentration range.
Accuracy Recovery studies typically in the range of 98-102%.
Precision Relative Standard Deviation (RSD) should be within acceptable limits.
LOD/LOQ Determined based on signal-to-noise ratio or standard deviation of the response.

| Robustness | Insensitivity to small changes in mobile phase composition, pH, temperature, etc. |

Computational Chemistry Applications in Tetraphyllicine Research

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules. It is often employed to predict the three-dimensional structures of molecules and their interactions. Molecular docking is a key application within molecular modeling, used to predict the preferred orientation of one molecule (e.g., a ligand) to another (e.g., a protein) when bound, forming a stable complex. mdpi.compomics.com This technique estimates the binding affinity and identifies key interactions between the molecules. mdpi.commdpi.com While molecular docking studies are commonly used in drug discovery to identify potential lead compounds or to understand binding mechanisms, specific studies detailing the molecular modeling or docking of Tetraphyllicine with any target were not found in the provided search results. mdpi.compomics.commdpi.comnih.govekb.eg

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of molecules. aspbs.commdpi.commdpi.comscienceopen.com These calculations can provide insights into properties such as molecular orbitals (e.g., HOMO and LUMO energy gaps), charge distribution, and reaction pathways. ekb.eg By solving approximations of the Schrödinger equation, quantum chemical methods can predict the stability of compounds, their chemical potential, electronegativity, and global electrophilicity or softness. ekb.egmdpi.comscienceopen.com They are crucial for elucidating the fundamental principles governing chemical behavior. mdpi.com Despite their broad applicability in predicting chemical reactivity and electronic properties, specific quantum chemical calculations performed on this compound were not identified in the current search. aspbs.commdpi.commdpi.comscienceopen.comhzdr.denih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. nih.govfrontiersin.orgmdpi.com By observing the dynamic evolution of a system, MD simulations can provide detailed information about conformational changes, protein flexibility, and the binding mechanisms of ligands to their targets. nih.govfrontiersin.orgmdpi.comrsc.orgucl.ac.uk They can assess the stability and flexibility of systems upon binding, revealing how structural modulations can affect molecular interactions. frontiersin.org While MD simulations are powerful tools for investigating the dynamic behavior and binding events of molecular systems, specific molecular dynamics simulations focusing on the conformational analysis or binding of this compound were not found in the provided search results. mdpi.comnih.govnih.govfrontiersin.orgmdpi.comrsc.orgucl.ac.uk

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are extensively used to predict various spectroscopic properties of molecules, such as UV/Vis absorption, IR, and NMR spectra. hzdr.denih.govhzdr.de These predictions are often based on quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT) and can aid in the experimental characterization and identification of compounds. hzdr.denih.gov They allow researchers to understand the molecular response under electromagnetic radiation and to correlate theoretical spectra with experimental observations. nih.gov Although computational spectroscopy is a well-established field, specific predictions of spectroscopic properties for this compound using computational methods were not identified in the current search. hzdr.denih.govhzdr.dempg.de

De Novo Design of this compound Analogues

De novo design is a computational strategy used to generate entirely new chemical entities from scratch, aiming to create molecules with desired properties or biological activities. plos.orgschrodinger.com This approach involves assembling molecular fragments "in silico" to construct novel chemical structures, often with an emphasis on synthesizability and drug-like properties. plos.org It can be used to explore vast chemical spaces and identify new scaffolds or analogues with improved characteristics. schrodinger.combiorxiv.org While de novo design is a significant area in computational chemistry for developing new compounds, specific de novo design efforts focused on generating this compound analogues were not identified in the provided search results. plos.orgschrodinger.combiorxiv.orgnih.govbiorxiv.org

Machine Learning Integration for Structure-Property Relationships

Machine Learning (ML) algorithms are increasingly integrated into computational chemistry to establish quantitative structure-property relationships (QSPRs) or quantitative structure-activity relationships (QSARs). 4tu.nlnist.govnih.govnih.govresearchgate.net ML models can learn complex relationships between molecular structures (represented by descriptors) and their corresponding properties or activities from existing datasets. nist.govnih.govresearchgate.net This enables the prediction of properties for new or untested compounds, accelerating the discovery and optimization process. 4tu.nlresearchgate.net ML approaches can be used for tasks such as prioritizing compounds for experimental testing and understanding the key molecular features influencing specific properties. 4tu.nlnih.govresearchgate.net Despite the growing application of ML in chemistry, specific studies integrating machine learning for the structure-property relationships of this compound were not identified in the provided search results. nih.gov4tu.nlnist.govnih.govnih.govresearchgate.net

Historical Perspectives in Tetraphyllicine Research

Discovery and Initial Structural Elucidation (Mid-20th Century)

Tetraphyllicine (molecular formula C₂₀H₂₄N₂O) is identified as a monoterpene indole (B1671886) alkaloid uni.lunih.govresearchgate.netnih.gov. While specific details regarding the exact date and individual researchers credited with its initial discovery and structural elucidation are not explicitly detailed in the provided search results, its presence is consistently reported in species of the Rauwolfia and Tabernaemontana genera researchgate.netnih.govresearchgate.netresearchgate.net. The mid-20th century, particularly from the 1940s to the 1960s, was a pivotal era for the investigation of alkaloids from Rauwolfia species, driven by the discovery of compounds like reserpine, known for their pharmacological properties researchgate.netijpbs.com. It is within this context of extensive alkaloid screening and characterization that this compound would have been identified as one of the numerous constituents of these plants. The elucidation of its complex polycyclic structure would have relied on the nascent spectroscopic techniques becoming available during this period.

Evolution of Isolation and Characterization Techniques

The mid-20th century witnessed a transformative evolution in the techniques available for the isolation and characterization of natural products. Early efforts in natural product chemistry relied heavily on classical chemical methods, including extraction, precipitation, adsorption, and crystallization, to obtain pure chemical matter rroij.com. The quantity of material required for structural elucidation was often substantial, ranging from milligrams to grams rroij.com.

A significant leap occurred with the advent and refinement of chromatographic methods, such as thin-layer chromatography (TLC) and column chromatography, which enabled more efficient separation of complex mixtures found in plant extracts researchgate.netijpbs.comrroij.com. Concurrently, the development of spectroscopic techniques revolutionized structural determination. Mass spectrometry (MS), particularly in the 1950s and 1960s, became indispensable for determining the molecular weight and fragmentation patterns of organic compounds, including complex indole alkaloids researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, which also emerged as a powerful tool during this period, provided crucial insights into the carbon-hydrogen framework and connectivity of molecules. These advancements allowed for the determination of chemical structures with increasing speed and precision, moving beyond reliance on chemical transformations alone rroij.comresearchgate.net. For compounds like this compound, these evolving techniques were fundamental to confirming its structure and differentiating it from other closely related alkaloids.

Shifting Paradigms in Natural Product Chemistry Research

Natural product chemistry has undergone several paradigm shifts that have influenced the research trajectory of compounds like this compound. Initially, the focus was primarily on the isolation of novel compounds and the elucidation of their structures, often driven by ethnobotanical leads or observed biological activities rroij.com. This "discovery-oriented" approach aimed to identify and quantify substances of interest from natural sources rroij.com.

As analytical techniques matured, the field expanded to include the total synthesis of natural products, not only to confirm proposed structures but also to develop new synthetic methodologies and explore complex molecular frameworks rroij.com. More recently, natural product research has seen a shift towards diversity-oriented synthesis, aiming to generate libraries of natural product-like scaffolds to discover molecules with novel biological functions, moving beyond simple derivatives ugent.benih.gov. The integration of automation and artificial intelligence (AI) is now driving another major paradigm shift, transforming organic chemistry research from labor-intensive manual efforts towards greater efficiency and accuracy in synthesis and discovery arxiv.org. These broader shifts have continuously reshaped how compounds like this compound are studied, from initial isolation to potential synthetic routes and their role in chemical biology.

Key Milestones in this compound's Academic Journey

This compound's academic journey is marked by its consistent identification as a constituent in various Rauwolfia and Tabernaemontana species, which are well-known sources of monoterpene indole alkaloids. Its presence has been noted in Rauwolfia tetraphylla and Rauwolfia serpentina, plants extensively studied for their alkaloid profiles researchgate.netresearchgate.netresearchgate.net. It has also been reported in Tabernaemontana catharinensis, highlighting its occurrence across different genera within the Apocynaceae family nih.gov.

The continued detection of this compound in these plants, often alongside other significant alkaloids such as reserpine, ajmalicine, and yohimbine, underscores its established place within the chemical repertoire of these botanical sources researchgate.netnih.govresearchgate.netresearchgate.net. The application of advanced analytical methods, including direct analysis in real-time mass spectrometry (DART-MS) and high-performance liquid chromatography (HPLC), has further facilitated its identification and the chemical fingerprinting of these plant species researchgate.netresearchgate.net. These ongoing studies contribute to a deeper understanding of the complex phytochemistry of these plants and the distribution of specific alkaloids like this compound.

Table 1: Key Chemical Information and Sources of this compound

PropertyValueSource References
Molecular Formula C₂₀H₂₄N₂O uni.lunih.gov
PubChem CID 6436266 nih.gov
Compound Type Monoterpene Indole Alkaloid researchgate.netnih.gov
Plant Sources Rauwolfia tetraphylla researchgate.netresearchgate.net
Rauwolfia serpentina researchgate.net
Tabernaemontana catharinensis nih.gov

Future Research Directions for Tetraphyllicine

Exploration of Undiscovered Biological Activities

While Tetraphyllicine has demonstrated anti-inflammatory, antimicrobial, and potential anticancer effects, a comprehensive exploration of its broader biological activities remains a critical area for future research. wikipedia.org The plant source of this compound, Rauwolfia tetraphylla, is known to exhibit a wide array of pharmacological properties, including antioxidant, cytotoxic, cardioprotective, sedative, antihypertensive, and antiparasitic activities. Investigating whether this compound contributes to these diverse effects, and elucidating the underlying mechanisms of action, could uncover novel therapeutic applications. Furthermore, research into its potential interactions with various biological targets and pathways, possibly through high-throughput screening and phenotypic assays, could reveal previously unrecognized pharmacological profiles. Studies focusing on the hydroxylation pathways of this compound, as observed in the biosynthesis of related alkaloids like ajmaline, may also provide insights into how structural modifications influence biological activity.

Rational Design and Synthesis of Advanced Analogues with Tuned Activity

The intricate chemical structure of this compound, particularly its crucial stereochemistry, presents an excellent foundation for rational drug design. wikipedia.org Future research should focus on the systematic synthesis of advanced analogues aimed at optimizing its pharmacological properties. This involves employing sophisticated medicinal chemistry strategies, such as structure-activity relationship (SAR) studies, to identify key structural motifs responsible for specific biological effects. The development and refinement of synthetic routes, potentially leveraging reactions like the Pictet-Spengler reaction which is prominent in indole (B1671886) alkaloid synthesis, will be crucial for creating a diverse library of this compound derivatives. The goal is to design analogues with enhanced potency, improved selectivity for specific targets, better pharmacokinetic profiles, and reduced off-target effects, thereby overcoming limitations of the natural compound.

Deeper Elucidation of Biosynthetic Enzymes and Genetic Engineering

Understanding the complete biosynthetic pathway of this compound is fundamental for its sustainable and efficient production. As a natural alkaloid found in plants like Rauwolfia tetraphylla and Rauwolfia serpentina, its production is currently reliant on plant cultivation and extraction. wikipedia.org Significant strides have been made in identifying biosynthetic genes for important alkaloids in Rauwolfia species, paving the way for biotechnological applications. Future research should aim to fully elucidate all enzymes involved in this compound's biosynthesis, including their structures, mechanisms, and regulatory elements. Projects like the MIAMi consortium, which focuses on uncovering and refactoring monoterpenoid indole alkaloid biosynthetic pathways in microbial cell factories such as yeast, offer a promising avenue for this research. Genetic engineering techniques can then be applied to heterologous host systems to optimize this compound yield, enable the production of novel derivatives through pathway engineering, and establish more environmentally friendly and scalable manufacturing processes.

Advanced Analytical Methodologies for Comprehensive Profiling

The comprehensive profiling of this compound and its related metabolites necessitates the development and application of advanced analytical methodologies. Current techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) have been instrumental in identifying and quantifying compounds in Rauwolfia species. Direct Analysis in Real Time Mass Spectrometry (DART-MS), coupled with Principal Component Analysis (PCA), has proven effective for rapid fingerprinting and identifying chemical markers, including this compound, in plant samples. Furthermore, Mass Spectrometry Imaging (MSI), including techniques like MALDI-MSI and DESI-MSI, offers the unique ability to visualize the spatial distribution of alkaloids in situ within plant tissues, providing insights into their localization and potential links to biosynthetic processes. Future research should focus on integrating these advanced techniques, developing new hyphenated methods, and applying multi-omics approaches (e.g., metabolomics, proteomics) to achieve a deeper and more holistic understanding of this compound's presence, distribution, and metabolic fate in biological systems.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize the drug discovery pipeline for compounds like this compound. AI/ML platforms can accelerate the identification of novel compounds, enable high-throughput virtual screening, and predict binding affinities with high accuracy. For this compound, AI/ML can be leveraged in several ways: predicting novel biological activities or potential therapeutic targets based on its structural features and known pharmacological data; designing and optimizing the synthesis of new this compound analogues with desired properties through generative AI models; and analyzing vast datasets from experimental screenings to uncover complex structure-activity relationships and identify lead candidates more efficiently. This computational approach promises to significantly reduce the time and cost associated with the discovery and development of this compound-derived therapeutics.

Collaborative Interdisciplinary Research Initiatives

Advancing research on a complex natural product like this compound necessitates robust collaborative interdisciplinary research initiatives. Such collaborations should bring together experts from diverse fields including synthetic chemistry, analytical chemistry, biochemistry, molecular biology, pharmacology, computational biology, and plant science. By fostering open communication and shared resources, these initiatives can create synergistic environments that accelerate the pace of discovery. The MIAMi project, which unites researchers to uncover and engineer biosynthetic pathways of monoterpenoid indole alkaloids, exemplifies the power of such collaborative models. Future efforts should focus on establishing and funding large-scale consortia that integrate expertise across the entire research spectrum, from understanding the plant's biology and biosynthesis to drug design, synthesis, and preclinical evaluation, ensuring a holistic approach to unlocking this compound's full therapeutic potential.

Q & A

Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound’s therapeutic potential?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish datasets in repositories like Zenodo, detail experimental conditions in supplementary materials, and use preprint platforms to share preliminary findings. Discuss limitations in the context of prior literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.